Cas no 93408-07-2 (9H-Purine,2-amino-6-[(p-chlorobenzyl)thio]-9-b-D-ribofuranosyl- (7CI))
93408-07-2 structure
Product Name:9H-Purine,2-amino-6-[(p-chlorobenzyl)thio]-9-b-D-ribofuranosyl- (7CI)
CAS No:93408-07-2
MF:C17H18ClN5O4S
MW:423.873920917511
CID:812942
PubChem ID:238153
Update Time:2025-04-19
9H-Purine,2-amino-6-[(p-chlorobenzyl)thio]-9-b-D-ribofuranosyl- (7CI) Chemical and Physical Properties
Names and Identifiers
-
- 9H-Purine,2-amino-6-[(p-chlorobenzyl)thio]-9-b-D-ribofuranosyl- (7CI)
- 2-[2-amino-6-[(4-chlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymet hyl)oxolane-3,4-diol
- NSC42376
- 93408-07-2
- DTXSID20285579
- NSC-42376
- 6-{[(4-Chlorophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purin-2-amine
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- Inchi: 1S/C17H18ClN5O4S/c18-9-3-1-8(2-4-9)6-28-15-11-14(21-17(19)22-15)23(7-20-11)16-13(26)12(25)10(5-24)27-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22)
- InChI Key: XQGREBVLUUSQLF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CSC1C2=C(N=C(N)N=1)N(C=N2)C1C(C(C(CO)O1)O)O
Computed Properties
- Exact Mass: 423.0768029g/mol
- Monoisotopic Mass: 423.0768029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 165Ų
9H-Purine,2-amino-6-[(p-chlorobenzyl)thio]-9-b-D-ribofuranosyl- (7CI) Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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